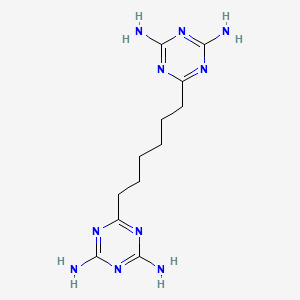
6,6'-(Hexane-1,6-diyl)di(1,3,5-triazine-2,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of two triazine rings connected by a hexanediyl linker. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- typically involves the reaction of cyanuric chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of hexamethylenediamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine rings.
Reduction: Reduced forms of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of a hexanediyl linker.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom instead of the hexanediyl linker.
Propazine: A triazine derivative used as a herbicide.
Simazine: Another triazine-based herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is unique due to its hexanediyl linker, which imparts specific properties such as increased flexibility and reactivity compared to other triazine derivatives. This makes it particularly useful in applications requiring a balance of stability and reactivity.
特性
CAS番号 |
4128-88-5 |
|---|---|
分子式 |
C12H20N10 |
分子量 |
304.36 g/mol |
IUPAC名 |
6-[6-(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N10/c13-9-17-7(18-10(14)21-9)5-3-1-2-4-6-8-19-11(15)22-12(16)20-8/h1-6H2,(H4,13,14,17,18,21)(H4,15,16,19,20,22) |
InChIキー |
HUZWIJUJSFPDSD-UHFFFAOYSA-N |
正規SMILES |
C(CCCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

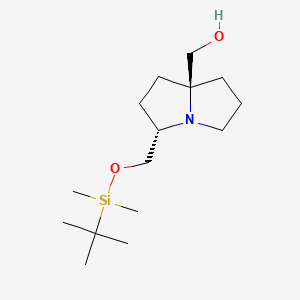
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
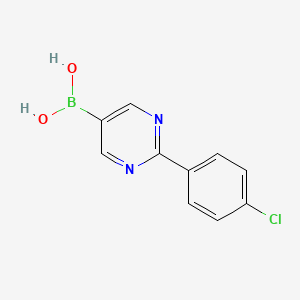
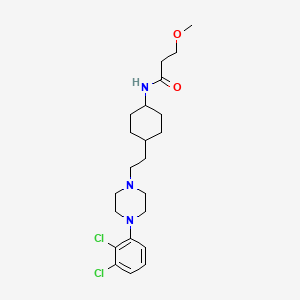
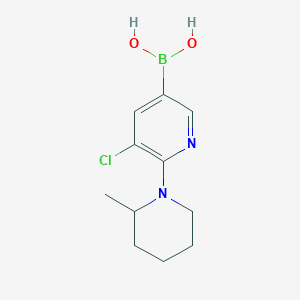
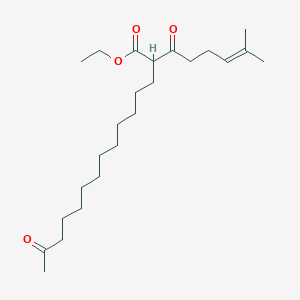

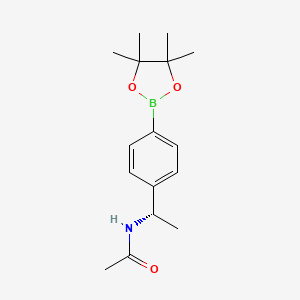
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)

